molecular formula C17H20N4O2S B406952 3-methyl-7-(3-methylbenzyl)-8-(propylthio)-1H-purine-2,6(3H,7H)-dione CAS No. 303973-40-2

3-methyl-7-(3-methylbenzyl)-8-(propylthio)-1H-purine-2,6(3H,7H)-dione

Cat. No. B406952
CAS RN: 303973-40-2
M. Wt: 344.4g/mol
InChI Key: XAROISIWBQXWTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-7-(3-methylbenzyl)-8-(propylthio)-1H-purine-2,6(3H,7H)-dione, also known as MRS2179, is a purinergic receptor antagonist that has been widely used in scientific research. It is a potent and selective antagonist of the P2Y1 receptor, which is a G protein-coupled receptor that is activated by the endogenous nucleotide adenosine diphosphate (ADP).

Mechanism of Action

3-methyl-7-(3-methylbenzyl)-8-(propylthio)-1H-purine-2,6(3H,7H)-dione acts as a competitive antagonist of the P2Y1 receptor by binding to the receptor and preventing the binding of ADP. This results in the inhibition of downstream signaling pathways that are activated by the P2Y1 receptor, such as the activation of phospholipase C and the release of intracellular calcium. The inhibition of these pathways leads to the suppression of platelet aggregation, as well as other physiological responses mediated by the P2Y1 receptor.
Biochemical and Physiological Effects:
This compound has been shown to be effective in inhibiting ADP-induced platelet aggregation in vitro and in vivo. It has also been shown to reduce thrombus formation in animal models of arterial and venous thrombosis. In addition to its antiplatelet effects, this compound has been shown to modulate pain perception by inhibiting the release of neuropeptides from sensory nerves. It has also been shown to affect cardiovascular function by regulating blood pressure and heart rate.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-methyl-7-(3-methylbenzyl)-8-(propylthio)-1H-purine-2,6(3H,7H)-dione in lab experiments is its high selectivity for the P2Y1 receptor, which allows for the specific targeting of this receptor without affecting other purinergic receptors. Another advantage is its potency, which allows for the use of lower concentrations of the compound in experiments. However, one limitation of this compound is its relatively short half-life, which requires frequent dosing in animal studies.

Future Directions

There are several future directions for the use of 3-methyl-7-(3-methylbenzyl)-8-(propylthio)-1H-purine-2,6(3H,7H)-dione in scientific research. One area of interest is the role of P2Y1 receptors in cancer progression, as these receptors have been shown to be upregulated in various types of cancer. Another area of interest is the development of more potent and selective P2Y1 receptor antagonists for use in clinical settings. Finally, the use of this compound in combination with other drugs or therapies may provide new insights into the treatment of various diseases.

Synthesis Methods

3-methyl-7-(3-methylbenzyl)-8-(propylthio)-1H-purine-2,6(3H,7H)-dione can be synthesized by a multistep process starting from 3-methyl-7-bromo-1H-purine-2,6-dione. The first step involves the reaction of 3-methyl-7-bromo-1H-purine-2,6-dione with 3-methylbenzylamine to form 3-methyl-7-(3-methylbenzyl)-1H-purine-2,6-dione. This intermediate is then reacted with propylthiol in the presence of a base to give this compound (this compound).

Scientific Research Applications

3-methyl-7-(3-methylbenzyl)-8-(propylthio)-1H-purine-2,6(3H,7H)-dione has been used extensively in scientific research to study the role of P2Y1 receptors in various physiological and pathological processes. It has been shown to be effective in blocking the effects of ADP on platelet aggregation, which makes it a potential therapeutic agent for preventing thrombosis. This compound has also been used to investigate the role of P2Y1 receptors in pain perception, cardiovascular function, and immune responses.

properties

IUPAC Name

3-methyl-7-[(3-methylphenyl)methyl]-8-propylsulfanylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c1-4-8-24-17-18-14-13(15(22)19-16(23)20(14)3)21(17)10-12-7-5-6-11(2)9-12/h5-7,9H,4,8,10H2,1-3H3,(H,19,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAROISIWBQXWTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2=C(N1CC3=CC=CC(=C3)C)C(=O)NC(=O)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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